Cas no 2228590-10-9 (4-3-(4-methoxypiperidin-4-yl)propylmorpholine)

4-3-(4-Methoxypiperidin-4-yl)propylmorpholine is a specialized heterocyclic compound featuring both morpholine and methoxypiperidine moieties. Its unique structure, combining a piperidine core with a morpholine side chain and a methoxy substituent, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's rigid yet flexible framework enhances its utility in designing bioactive molecules, particularly in CNS-targeting agents or enzyme inhibitors. Its methoxy group may improve solubility and metabolic stability, while the morpholine component can influence pharmacokinetic properties. This compound is primarily of interest for research applications in medicinal chemistry, where its structural features enable exploration of novel pharmacophores.
4-3-(4-methoxypiperidin-4-yl)propylmorpholine structure
2228590-10-9 structure
商品名:4-3-(4-methoxypiperidin-4-yl)propylmorpholine
CAS番号:2228590-10-9
MF:C13H26N2O2
メガワット:242.357743740082
CID:5800946
PubChem ID:165879488

4-3-(4-methoxypiperidin-4-yl)propylmorpholine 化学的及び物理的性質

名前と識別子

    • 4-3-(4-methoxypiperidin-4-yl)propylmorpholine
    • 4-[3-(4-methoxypiperidin-4-yl)propyl]morpholine
    • EN300-1788000
    • 2228590-10-9
    • インチ: 1S/C13H26N2O2/c1-16-13(4-6-14-7-5-13)3-2-8-15-9-11-17-12-10-15/h14H,2-12H2,1H3
    • InChIKey: PGHJNJBRKRNVRX-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1(CCNCC1)CCCN1CCOCC1

計算された属性

  • せいみつぶんしりょう: 242.199428076g/mol
  • どういたいしつりょう: 242.199428076g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 33.7Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

4-3-(4-methoxypiperidin-4-yl)propylmorpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1788000-0.05g
4-[3-(4-methoxypiperidin-4-yl)propyl]morpholine
2228590-10-9
0.05g
$827.0 2023-09-19
Enamine
EN300-1788000-0.25g
4-[3-(4-methoxypiperidin-4-yl)propyl]morpholine
2228590-10-9
0.25g
$906.0 2023-09-19
Enamine
EN300-1788000-10.0g
4-[3-(4-methoxypiperidin-4-yl)propyl]morpholine
2228590-10-9
10g
$4236.0 2023-05-26
Enamine
EN300-1788000-1g
4-[3-(4-methoxypiperidin-4-yl)propyl]morpholine
2228590-10-9
1g
$986.0 2023-09-19
Enamine
EN300-1788000-10g
4-[3-(4-methoxypiperidin-4-yl)propyl]morpholine
2228590-10-9
10g
$4236.0 2023-09-19
Enamine
EN300-1788000-0.5g
4-[3-(4-methoxypiperidin-4-yl)propyl]morpholine
2228590-10-9
0.5g
$946.0 2023-09-19
Enamine
EN300-1788000-2.5g
4-[3-(4-methoxypiperidin-4-yl)propyl]morpholine
2228590-10-9
2.5g
$1931.0 2023-09-19
Enamine
EN300-1788000-1.0g
4-[3-(4-methoxypiperidin-4-yl)propyl]morpholine
2228590-10-9
1g
$986.0 2023-05-26
Enamine
EN300-1788000-5.0g
4-[3-(4-methoxypiperidin-4-yl)propyl]morpholine
2228590-10-9
5g
$2858.0 2023-05-26
Enamine
EN300-1788000-0.1g
4-[3-(4-methoxypiperidin-4-yl)propyl]morpholine
2228590-10-9
0.1g
$867.0 2023-09-19

4-3-(4-methoxypiperidin-4-yl)propylmorpholine 関連文献

4-3-(4-methoxypiperidin-4-yl)propylmorpholineに関する追加情報

4-3-(4-methoxypiperidin-4-yl)propylmorpholine: A Comprehensive Overview of CAS No. 2228590-10-9

4-3-(4-methoxypiperidin-4-yl)propylmorpholine, with the CAS number 2228590-10-9, is a complex organic compound that has garnered significant attention in recent years due to its potential applications in pharmaceutical and medicinal chemistry. This compound belongs to the class of morpholines, which are widely studied for their diverse biological activities and therapeutic potential.

The molecular structure of 4-3-(4-methoxypiperidin-4-yl)propylmorpholine is characterized by a morpholine ring connected to a propyl chain, which is further substituted with a 4-methoxypiperidine moiety. This unique structural arrangement imparts the compound with a range of interesting properties, including high solubility in both polar and non-polar solvents, and the ability to form stable complexes with various metal ions.

Recent research has focused on the pharmacological properties of 4-3-(4-methoxypiperidin-4-yl)propylmorpholine. Studies have shown that this compound exhibits potent activity against a variety of biological targets, making it a promising candidate for drug development. For instance, it has been reported to have significant anti-inflammatory effects, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

In addition to its anti-inflammatory properties, 4-3-(4-methoxypiperidin-4-yl)propylmorpholine has also been investigated for its potential as an analgesic. Preclinical studies have demonstrated that it can effectively reduce pain responses in animal models, suggesting its potential use in pain management therapies. The mechanism of action appears to involve the modulation of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

The therapeutic potential of 4-3-(4-methoxypiperidin-4-yl)propylmorpholine extends beyond pain management and anti-inflammatory applications. Recent studies have also explored its neuroprotective effects. Research has shown that this compound can protect neurons from oxidative stress and apoptosis, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These findings suggest that 4-3-(4-methoxypiperidin-4-yl)propylmorpholine could be a valuable tool in the development of neuroprotective drugs.

In the realm of drug delivery, the unique structural features of 4-3-(4-methoxypiperidin-4-yl)propylmorpholine make it an attractive candidate for enhancing the bioavailability and efficacy of other therapeutic agents. Its ability to form stable complexes with metal ions can be leveraged to create targeted drug delivery systems that improve the pharmacokinetic properties of drugs, reducing side effects and improving patient outcomes.

The synthesis of 4-3-(4-methoxypiperidin-4-yl)propylmorpholine has been optimized through various methods, including catalytic hydrogenation and palladium-catalyzed coupling reactions. These synthetic routes have been refined to achieve high yields and purity, making large-scale production feasible for industrial applications. The availability of efficient synthetic methods has facilitated further research into the compound's properties and potential uses.

In conclusion, 4-3-(4-methoxypiperidin-4-yl)propylmorpholine, with CAS number 2228590-10-9, is a versatile compound with a wide range of potential applications in pharmaceutical and medicinal chemistry. Its unique molecular structure confers it with diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, positioning it as a promising candidate for future drug development.

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